

Application Notes: pTH (44-68) (Human) as a Standard in Immunoassays

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Compound of Interest

Compound Name: *pTH (44-68) (human)*

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Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Immunoassays for PTH are essential for the diagnosis and management of various metabolic bone disorders, including hyperparathyroidism and hypoparathyroidism. The intact PTH molecule is an 84-amino acid polypeptide, which is metabolized into various fragments in circulation. The human parathyroid hormone fragment pTH (44-68) is a mid-region fragment that has been instrumental in the development and standardization of PTH immunoassays. These application notes provide detailed information and protocols for the use of pTH (44-68) as a standard in various immunoassay formats.

Mid-molecule assays, which were among the earlier generations of PTH immunoassays, primarily recognize the intact PTH molecule and fragments containing the mid-region sequence, such as pTH (44-68).^[1] The development of radioimmunoassays (RIAs) specific to the mid-region of human PTH utilized radioiodinated synthetic pTH (44-68).^[2] These assays proved valuable in diagnosing primary hyperparathyroidism.^[2]

Physicochemical Properties of pTH (44-68) (Human)

A clear understanding of the physical and chemical properties of pTH (44-68) is crucial for its proper handling and use as a standard.

Property	Value	Source
Molecular Formula	C117H199N41O41	[3]
Molecular Weight	2836.08 g/mol (free base)	[4]
Amino Acid Sequence	Arg-Asp-Ala-Gly-Ser-Gln-Arg-Pro-Arg-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly	[3]
Appearance	White to off-white solid powder	[4]
Solubility	Soluble in water (≥ 100 mg/mL)	[4]
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	[4]

Applications in Immunoassays

The pTH (44-68) fragment is a key reagent in several types of PTH immunoassays, primarily serving as:

- A Calibrator or Standard: To generate a standard curve for the quantification of PTH in patient samples.
- An Immunogen: To produce antibodies specific to the mid-region of PTH.
- A Tracer: In competitive radioimmunoassays, where a radiolabeled version of the peptide competes with the native hormone for antibody binding.[2][5]

The specificity of immunoassays is defined by the epitopes recognized by the antibodies used. First-generation immunoassays often targeted the mid-region (44-68) or the C-terminal region. [6] Second-generation immunometric assays (IMAs) typically employ a two-site "sandwich" format, often with one antibody directed against the N-terminal region and another against the C-terminal region. However, some second-generation assays and earlier RIAs specifically target the mid-region, making pTH (44-68) an essential component for their standardization.[7] [8]

Experimental Protocols

Preparation of pTH (44-68) Standard Stock Solution

Objective: To prepare a concentrated stock solution of pTH (44-68) for use in generating a standard curve.

Materials:

- **pTH (44-68) (human)** peptide
- Nuclease-free, sterile water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)
- Low-protein-binding microcentrifuge tubes
- Calibrated pipettes

Protocol:

- Allow the lyophilized pTH (44-68) peptide to equilibrate to room temperature before opening the vial.
- Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
- Reconstitute the peptide in nuclease-free, sterile water or a suitable buffer to a final concentration of 1 mg/mL. For example, add 1 mL of solvent to 1 mg of peptide.
- Mix gently by vortexing or pipetting up and down until the peptide is completely dissolved. Avoid vigorous shaking to prevent denaturation.
- Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term use.

Generation of a Standard Curve for a Mid-Region Specific PTH ELISA

Objective: To create a standard curve using serial dilutions of the pTH (44-68) stock solution for a sandwich ELISA that utilizes an anti-pTH (44-68) antibody.

Materials:

- pTH (44-68) stock solution (1 mg/mL)
- Assay diluent (provided with the ELISA kit or a buffer containing a protein carrier like BSA)
- 96-well microplate pre-coated with a capture antibody (e.g., anti-PTH (1-34))
- Detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-pTH (44-68))
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Protocol:

- Prepare Serial Dilutions:
 - Label a series of microcentrifuge tubes for your standards (e.g., S1 to S7).
 - Prepare the highest standard (S1) by diluting the stock solution in the assay diluent. The final concentration will depend on the expected physiological range of the assay.
 - Perform serial dilutions to create a range of standards. For example, for a 2-fold serial dilution, add 100 µL of assay diluent to tubes S2-S7. Then, transfer 100 µL from S1 to S2, mix, transfer 100 µL from S2 to S3, and so on. Use the assay diluent as the zero standard (S0 or blank).
- ELISA Procedure (Example):
 - Add 50 µL of each standard, control, and sample in duplicate to the wells of the pre-coated microplate.

- Incubate for a specified time and temperature (e.g., 2 hours at room temperature with shaking).
- Wash the plate multiple times with the provided wash buffer.
- Add 100 μ L of the HRP-conjugated anti-pTH (44-68) detection antibody to each well.
- Incubate for a specified time and temperature (e.g., 1 hour at room temperature with shaking).
- Wash the plate again to remove unbound detection antibody.
- Add 100 μ L of the substrate solution to each well and incubate in the dark until a color develops.
- Add 50 μ L of the stop solution to each well to terminate the reaction.
- Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the average absorbance of the zero standard from all other readings.
 - Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis.
 - Use a suitable curve-fitting algorithm (e.g., four-parameter logistic fit) to generate the standard curve.
 - Determine the concentration of PTH in the unknown samples by interpolating their absorbance values from the standard curve.

Data Presentation

The following table summarizes the cross-reactivity of various PTH fragments in different immunoassay platforms. This data is crucial for understanding the specificity of an assay and the importance of using a well-characterized standard like pTH (44-68).

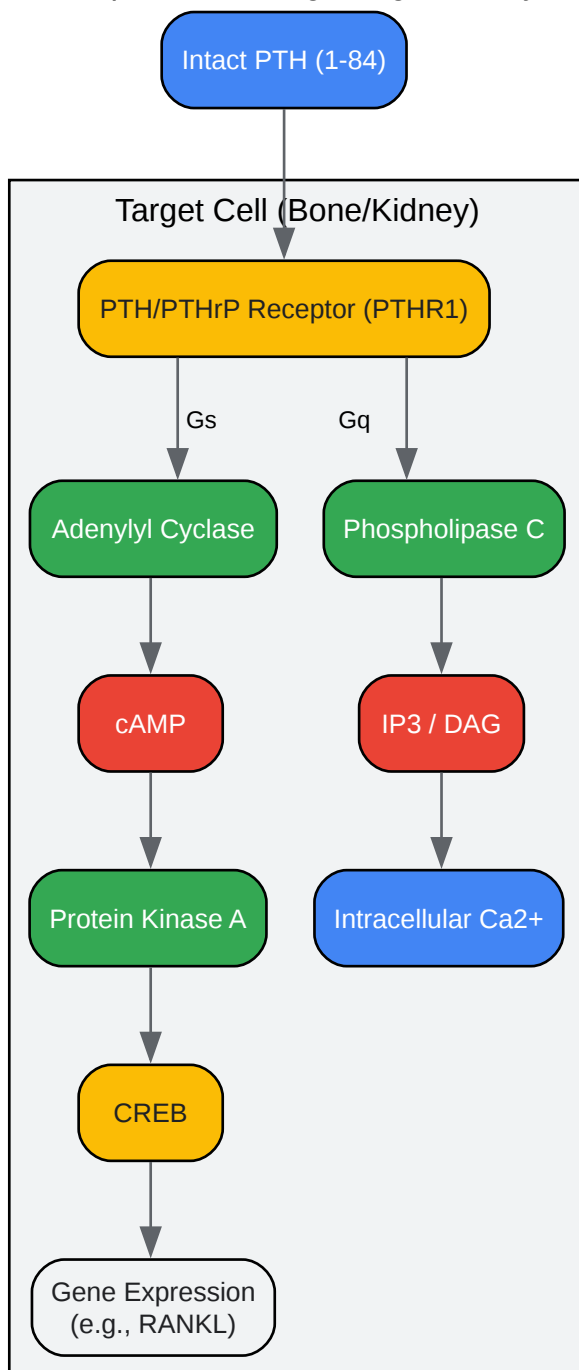
Assay Generation	Target Epitopes	Detected Forms	Cross-Reactivity with pTH (44-68)
1st Generation (Mid-Region RIA)	Mid-region (44-68)	Intact PTH, C-terminal and mid-region fragments	High
2nd Generation (Intact PTH IMA)	C-terminal (e.g., 39-84) + N-terminal (e.g., 13-24)	Intact PTH (1-84), large N-terminally truncated fragments (e.g., 7-84)	Low to negligible
3rd Generation (Bioactive/Whole PTH IMA)	C-terminal (e.g., 39-84) + Extreme N-terminal (1-4)	Intact PTH (1-84) only	Negligible

This table is a generalized representation. Specific cross-reactivity can vary between different manufacturers' assays.

Visualizations

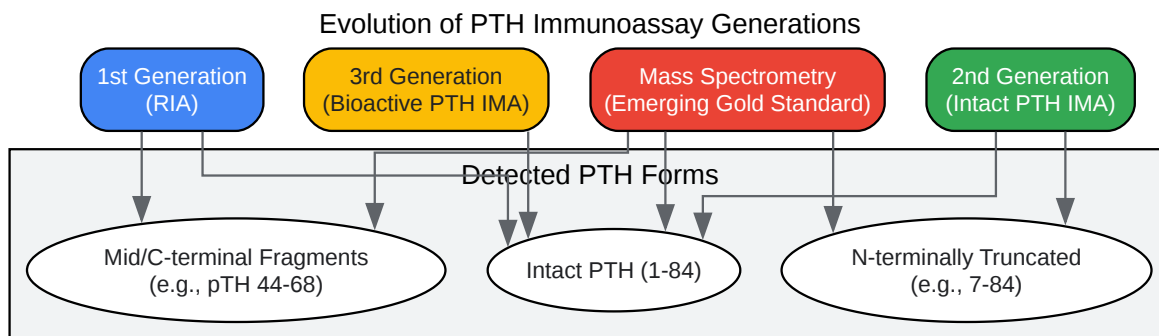
PTH Signaling Pathway

Simplified PTH Signaling Pathway

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Caption: Simplified PTH Signaling Pathway in Target Cells.

Immunoassay Generations for PTH Measurement

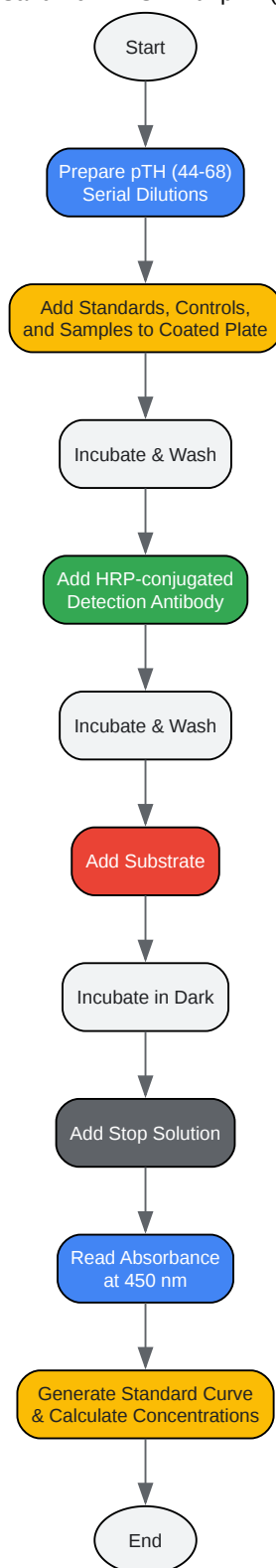


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Caption: PTH Immunoassay Generations and Detected Fragments.

Sandwich ELISA Workflow Using pTH (44-68) Standard

Workflow for a Sandwich ELISA with pTH (44-68) Standard

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